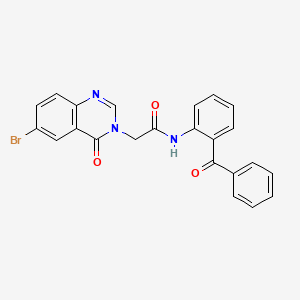

N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide

Description

N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolin-4-one derivative characterized by a bromine substituent at the 6-position of the quinazoline core and a 2-benzoylphenyl group attached via an acetamide linker. The 6-bromo substitution likely enhances lipophilicity and electronic effects compared to chloro or methoxy analogs, which may influence its biological activity and pharmacokinetic properties.

Properties

CAS No. |

853318-90-8 |

|---|---|

Molecular Formula |

C23H16BrN3O3 |

Molecular Weight |

462.3 g/mol |

IUPAC Name |

N-(2-benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C23H16BrN3O3/c24-16-10-11-19-18(12-16)23(30)27(14-25-19)13-21(28)26-20-9-5-4-8-17(20)22(29)15-6-2-1-3-7-15/h1-12,14H,13H2,(H,26,28) |

InChI Key |

VWFCNEWJMRUJCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4)Br |

Origin of Product |

United States |

Biological Activity

N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and features a quinazolinone moiety, which is known for its pharmacological properties. The presence of the bromine atom and the benzoylphenyl group contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Carbonic Anhydrase : Recent studies have shown that quinazoline derivatives can act as inhibitors of carbonic anhydrase (CA), an enzyme implicated in various physiological processes. The compound has demonstrated promising inhibitory activity against multiple isoforms of CA, which could be beneficial in treating conditions like glaucoma and cancer .

- Antitumor Activity : Quinazoline derivatives are often explored for their antitumor properties. This compound has been evaluated for its cytotoxic effects on cancer cell lines, showing potential as an anticancer agent .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for managing inflammatory diseases. Its structural similarity to known COX inhibitors suggests potential efficacy in reducing inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications in the quinazolinone scaffold can significantly influence biological activity. For instance, variations in the substituents on the benzoyl group or the bromine position can enhance or diminish the inhibitory effects against carbonic anhydrase and other targets .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Scientific Research Applications

N-(2-Benzoylphenyl)-2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that has potential applications in medicinal chemistry, especially in the creation of new therapeutic agents. This compound is characterized by a benzoyl group and a quinazolinone moiety in its structure.

Potential Applications

- Medicinal Chemistry this compound is considered a candidate in medicinal chemistry for developing novel therapeutic agents.

- Biological Activities Initial studies suggest that this compound may possess diverse biological activities. Compounds with similar structures have demonstrated various activities. However, further biological assays are needed to determine the specific activity of this compound.

- Interaction Studies Interaction studies are essential to understand how this compound interacts with biological targets. These studies may include:

- Protein Binding Assays: used to identify the proteins that this compound interacts with.

- Enzyme Inhibition Studies: used to determine if the compound can inhibit specific enzymes.

- Cell-Based Assays: used to assess the compound’s effects on cells.

- Further Research Further research is needed to completely explain the potential uses and mechanisms of action of this compound.

Several compounds share structural similarities with this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-Methylbenzoyl)-2-(6-chloroquinazolin-4(3H)-one) | Methyl group; chloro substitution | Varies based on structure |

| N-(Phenyl)-2-(6-fluoroquinazolin-4(3H)-one) | Fluorine substitution | Antimicrobial |

| N-(2-Naphthoyl)-2-(6-bromoquinazolinone) | Naphthoyl group | Different pharmacokinetics |

Comparison with Similar Compounds

Key Observations :

- Side-Chain Modifications : The N-(2-benzoylphenyl) group introduces steric hindrance and may form intramolecular three-center hydrogen bonds, as seen in related benzoylphenyl derivatives . This contrasts with N-(4-methoxyphenyl) or N-(4-chlorophenyl) side chains, which are less sterically demanding and more electron-rich.

- Synthetic Efficiency : Yields for similar compounds vary widely (29–68%), influenced by substituent reactivity and reaction conditions (e.g., reflux time, molar ratios) .

Physicochemical Properties

- Melting Points : Brominated derivatives (e.g., 11s, m.p. 316–318°C ) generally exhibit higher melting points than methoxy or hydroxy analogs (e.g., 4d, m.p. 242–244°C ), likely due to increased molecular symmetry and halogen-mediated crystal packing.

- Hydrogen Bonding : The benzoyl group in the target compound may limit intramolecular two-center hydrogen bonding due to steric effects, as demonstrated in N-(2-benzoylphenyl)acetamide derivatives . This contrasts with oxalamide derivatives, which form stable three-center hydrogen bonds.

Limitations and Contradictions

- Biological Trade-offs : Increased lipophilicity from bromine may enhance tissue penetration but reduce solubility, complicating formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.